Cas no 2137470-04-1 (2-(4-amino-1H-imidazol-1-yl)propanamide)

2-(4-amino-1H-imidazol-1-yl)propanamide Chemical and Physical Properties
Names and Identifiers
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- 2-(4-amino-1H-imidazol-1-yl)propanamide
- EN300-783588
- 2137470-04-1
-
- Inchi: 1S/C6H10N4O/c1-4(6(8)11)10-2-5(7)9-3-10/h2-4H,7H2,1H3,(H2,8,11)
- InChI Key: KTWOHFZAKSNQPD-UHFFFAOYSA-N
- SMILES: O=C(C(C)N1C=NC(=C1)N)N
Computed Properties
- Exact Mass: 154.08546096g/mol
- Monoisotopic Mass: 154.08546096g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.9
- Topological Polar Surface Area: 86.9Ų
2-(4-amino-1H-imidazol-1-yl)propanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-783588-0.5g |
2-(4-amino-1H-imidazol-1-yl)propanamide |
2137470-04-1 | 95.0% | 0.5g |
$671.0 | 2025-02-22 | |
Enamine | EN300-783588-0.05g |
2-(4-amino-1H-imidazol-1-yl)propanamide |
2137470-04-1 | 95.0% | 0.05g |
$587.0 | 2025-02-22 | |
Enamine | EN300-783588-2.5g |
2-(4-amino-1H-imidazol-1-yl)propanamide |
2137470-04-1 | 95.0% | 2.5g |
$1370.0 | 2025-02-22 | |
Enamine | EN300-783588-0.25g |
2-(4-amino-1H-imidazol-1-yl)propanamide |
2137470-04-1 | 95.0% | 0.25g |
$642.0 | 2025-02-22 | |
Enamine | EN300-783588-0.1g |
2-(4-amino-1H-imidazol-1-yl)propanamide |
2137470-04-1 | 95.0% | 0.1g |
$615.0 | 2025-02-22 | |
Enamine | EN300-783588-5.0g |
2-(4-amino-1H-imidazol-1-yl)propanamide |
2137470-04-1 | 95.0% | 5.0g |
$2028.0 | 2025-02-22 | |
Enamine | EN300-783588-10.0g |
2-(4-amino-1H-imidazol-1-yl)propanamide |
2137470-04-1 | 95.0% | 10.0g |
$3007.0 | 2025-02-22 | |
Enamine | EN300-783588-1.0g |
2-(4-amino-1H-imidazol-1-yl)propanamide |
2137470-04-1 | 95.0% | 1.0g |
$699.0 | 2025-02-22 |
2-(4-amino-1H-imidazol-1-yl)propanamide Related Literature
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
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4. Book reviews
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
Additional information on 2-(4-amino-1H-imidazol-1-yl)propanamide
Compound 2137470-04-1: A Comprehensive Overview
Compound 2137470-04-1, also known as 2-(4-amino-1H-imidazol-1-yl)propanamide, is a versatile chemical entity that has garnered significant attention in the fields of organic synthesis, pharmacology, and materials science. This compound is characterized by its unique structure, which combines an imidazole ring with an amino group and a propanamide side chain. The imidazole moiety, a five-membered heterocyclic ring containing two nitrogen atoms, is a key feature of this molecule and contributes to its diverse reactivity and biological activity.
Recent studies have highlighted the potential of 2-(4-amino-1H-imidazol-1-yl)propanamide in drug discovery. Researchers have explored its ability to act as a scaffold for the development of new therapeutic agents, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's imidazole ring has been shown to exhibit antioxidant properties, which are crucial in combating oxidative stress—a key factor in the progression of these diseases. Additionally, its propanamide side chain provides flexibility in modifying the molecule to enhance bioavailability and target specificity.
In the realm of materials science, compound 2137470-04-1 has been investigated for its role in the synthesis of novel polymers and hybrid materials. The amino group present in the molecule can act as a nucleophile, enabling it to participate in various polymerization reactions. This property makes it a valuable precursor for creating materials with tailored mechanical and electronic properties. Recent advancements in green chemistry have also led to the exploration of more sustainable methods for synthesizing this compound, reducing its environmental footprint while maintaining its high-quality standards.
The synthesis of 2-(4-amino-1H-imidazol-1-yl)propanamide typically involves a multi-step process that begins with the preparation of the imidazole ring. This is often achieved through cyclization reactions involving ammonia or primary amines. The subsequent introduction of the propanamide group requires careful optimization to ensure high yields and purity. Researchers have reported several efficient methods for this transformation, including amide bond formation via coupling reagents or through peptide coupling techniques.
One of the most promising applications of compound 2137470-04-1 lies in its potential as an intermediate in pharmaceutical synthesis. Its ability to undergo various functional group transformations makes it an ideal building block for constructing complex molecules with intricate architectures. For instance, recent studies have demonstrated its use in the construction of macrocyclic compounds, which are known for their applications in drug delivery systems and molecular recognition technologies.
Moreover, 2-(4-amino-1H-imidazol-1-yl)propanamide has shown potential in catalysis. Its nitrogen-rich structure enables it to act as a ligand for transition metal catalysts, facilitating various organic transformations such as cross-coupling reactions and asymmetric catalysis. This has opened new avenues for developing more efficient and selective catalytic processes, which are critical for advancing modern chemical industries.
In conclusion, compound 2137470-04-1 or 2-(4-amino-1H-imidazol-1-yl)propanamide is a multifaceted chemical entity with applications spanning drug discovery, materials science, and catalysis. Its unique structure and reactivity make it a valuable tool for researchers across various disciplines. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific innovation.
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